molecular formula C11H17BO3 B2649021 4-(Benzyloxy)butylboronic acid CAS No. 2377610-35-8

4-(Benzyloxy)butylboronic acid

Cat. No.: B2649021
CAS No.: 2377610-35-8
M. Wt: 208.06
InChI Key: HHGGTSQXLQEGHX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)butylboronic acid (CAS 2377610-35-8) is an organoboron compound with the molecular formula C11H17BO3, supplied as a lyophilized powder with a purity of 95% . This boronic acid derivative is a valuable synthetic intermediate and building block in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules and biaryl compounds . The benzyloxybutyl chain provides a unique combination of ether and alkyl boronic acid functionalities, making it useful for constructing more complex molecular architectures in medicinal chemistry and materials science research. Proper storage is essential for maintaining the integrity of this reagent. It is recommended to keep the product in a dark place, sealed in a dry environment at room temperature . The shelf life is dependent on multiple factors, including storage conditions and the inherent stability of the compound. To ensure optimal performance, researchers are advised to use the product as soon as possible after receipt and to avoid repeated freezing and thawing cycles . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-phenylmethoxybutylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c13-12(14)8-4-5-9-15-10-11-6-2-1-3-7-11/h1-3,6-7,13-14H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGGTSQXLQEGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCOCC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 4 Benzyloxy Butylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling (SMCC) is a cornerstone of carbon-carbon bond formation, and the use of alkylboron reagents, such as 4-(benzyloxy)butylboronic acid, has expanded its application into the C(sp²)–C(sp³) domain. nih.gov This reaction class is vital for synthesizing complex organic molecules, including pharmaceuticals where increased sp³ character is often desired. nih.gov The coupling of an organoboron species like this compound with an organohalide is typically mediated by a palladium catalyst and a base. wikipedia.org

Scope and Limitations: The scope of B-alkyl SMCC is broad but possesses notable limitations. The reaction is challenged by slow transmetalation of alkylboronates and competing β-hydride elimination pathways. nih.gov Early methods often required alkylboranes or boronic acids, but more recent strategies favor potassium alkyltrifluoroborate salts or alkylboronic esters to mitigate the oxidative instability of alkylboronic acids. nih.gov

Recent advancements have focused on accelerating these sluggish reactions. For instance, a combination of the AntPhos ligand, neopentyldiol alkylboronic esters, and potassium trimethylsilanolate (TMSOK) as the base under anhydrous conditions has been shown to dramatically reduce reaction times from over 20 hours to less than one hour. nih.gov While this compound itself can be used, its conversion to a boronic ester derivative is often advantageous. nih.gov A control experiment using n-butylboronic acid demonstrated that under these optimized anhydrous conditions, the boronic ester scaffold provides significant rate enhancements over the free boronic acid. nih.gov

The reaction tolerates a variety of functional groups, including alkyl chlorides, silyl (B83357) ethers, and acetals. nih.gov However, limitations exist. Substrates containing certain functional groups like a tert-butyl ester can fail under some conditions, potentially due to the formation of a palladium enolate that interferes with the catalyst. nih.gov Furthermore, the commercial availability of diverse alkylboronic acids is limited, and their synthesis can be complex. libretexts.org Reactivity can also be an issue with certain substrates; for example, β-alkyl Suzuki coupling is often most successful when coupling electron-rich organoboranes with electron-deficient vinyl or aryl halides. libretexts.org

Table 1: Optimized Conditions for Rapid B-Alkyl Suzuki-Miyaura Cross-Coupling nih.gov
ComponentSpecificationRole
Boron ReagentNeopentyldiol alkylboronic estersC(sp³) Nucleophile
Catalyst SystemPd₂(dba)₃ / AntPhosPalladium source and Ligand
BasePotassium trimethylsilanolate (TMSOK)Activator
SolventCPME (Cyclopentyl methyl ether)Anhydrous reaction medium
Temperature70 °CReaction Condition
Time< 1 hourReaction Duration

Stereospecificity: Controlling stereochemistry is a fundamental challenge in C(sp³) cross-coupling reactions. nih.gov Transmetalation of C(sp³) boronic acids to a Pd(II) center can proceed via two distinct, stereodivergent pathways: one leading to retention of configuration and the other to inversion. nih.gov The final stereo-outcome can therefore vary depending on the specific substrates and reaction conditions. nih.gov

The dominant pathway is often a stereoretentive inner-sphere transmetalation involving a closed, four-membered transition state. nih.gov This is analogous to the mechanism observed for C(sp²) boronic acids. nih.gov Research has demonstrated that using specific ligands can effectively block the competing inversion pathway. nih.gov For example, axially shielded Pd(II) complexes with certain phosphine-containing ligands have been shown to enable Suzuki-Miyaura couplings of C(sp³) boronic acids with perfect stereoretention. nih.gov In studies using stereodefined cyclopropylboronic esters, the cross-coupling proceeded with high diastereospecificity (90-94% ds), confirming a highly stereoretentive process. nih.gov

While palladium remains the dominant metal for Suzuki-type couplings, less expensive and more earth-abundant metals like nickel and copper have emerged as viable alternatives for catalyzing reactions involving boronic acids.

Nickel-Catalyzed Reactions: Nickel catalysts are effective in various cross-coupling reactions involving carbon-oxygen bond activation. nih.gov For example, a nickel-catalyzed, base-free method has been developed for the cross-coupling of chromene acetals with boronic acids, enabling C(sp³)–C bond formation. organic-chemistry.org This approach uses an inexpensive Ni(cod)₂/PPh₃ catalyst system and demonstrates broad substrate scope and high regioselectivity. organic-chemistry.org While not specifically demonstrated with this compound, the methodology is applicable to a range of aryl and heteroaryl boronic acids and is particularly useful for late-stage functionalization of complex molecules. organic-chemistry.org Nickel catalysis has also been employed for the cross-coupling of aryl mesylates with aryl boronic acids, offering a route to biaryls from non-halide starting materials. nih.gov Furthermore, Brønsted acids can facilitate nickel- and visible-light-promoted thioetherification cross-coupling reactions, showcasing the expanding utility of nickel catalysis under non-traditional conditions. uni-regensburg.de

Copper-Catalyzed Reactions: Copper catalysis provides a less toxic and more economical alternative to palladium. rsc.org Significant progress has been made in developing copper-catalyzed cross-coupling reactions of organoboranes with organohalides. rsc.org A general method exists for the copper-catalyzed cross-coupling of both aryl and primary alkylboranes with electron-deficient aryl and heteroaryl bromides. rsc.org This is particularly relevant for substrates like this compound. The reaction conditions are also applicable to the coupling of primary alkylboronic esters, which are often used to circumvent the instability of the corresponding acids. rsc.org The undesired homocoupling of boronic acids, a common side reaction, can also be catalyzed by copper salts, and understanding its mechanism is key to optimizing cross-coupling efficiency. mdpi.com

Table 2: Examples of Ni- and Cu-Catalyzed Cross-Coupling Reactions
MetalReaction TypeKey FeaturesReference
NickelCoupling of Chromene Acetals and Boronic AcidsBase-free, C(sp³)–O activation, inexpensive catalyst. organic-chemistry.org
NickelThioetherificationEnabled by Brønsted acid and visible light. uni-regensburg.de
CopperCoupling of Alkylboranes and Aryl BromidesEffective for primary alkylboranes and electron-deficient bromides. rsc.org
CopperHomocoupling of Boronic AcidsCommon side reaction in cross-coupling; understanding mechanism aids suppression. mdpi.com

Chan-Lam Coupling and Related C–N/C–O Bond Formations

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed cross-coupling used to form aryl carbon-heteroatom bonds, typically C–N and C–O bonds. organic-chemistry.orgwikipedia.org It serves as a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, offering the advantage of being operable at room temperature and open to the air. organic-chemistry.orgwikipedia.org The reaction couples boronic acids with N–H or O–H containing compounds, including amines, amides, alcohols, and phenols. organic-chemistry.orgalfa-chemistry.com

The general mechanism involves the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the desired product and a Cu(I) species. wikipedia.org The catalyst is then reoxidized to Cu(II) by oxygen from the air. organic-chemistry.org While the classic Chan-Lam reaction involves arylboronic acids, methods for the amination of alkylboronic esters, representing alkyl variants of the Chan-Lam reaction, have also been developed. chemrxiv.org

A study on the N-arylation of 2-nitroimidazole (B3424786) with a range of aryl boronic acids via copper(II)-catalyzed CEL reactions highlights the reaction's scope. nih.gov While this specific study used arylboronic acids, it demonstrated that substrates with electron-donating groups like benzyloxy (OBn) on the boronic acid partner provided products in good yields (77-85%). nih.gov This suggests that this compound could be a viable substrate in analogous C(sp³)-N bond-forming reactions, although its reactivity might differ from its aryl counterpart. nih.gov Rapid protocols have been developed using specific copper complexes that allow the reaction to proceed at room temperature in minutes with high yields. rsc.org

The application of Chan-Lam coupling is extensive, covering the synthesis of C-N bonds with primary amines, nitrogen-containing heterocycles, and sulfonamides, as well as C-O bonds with alcohols and phenols. alfa-chemistry.com

Table 3: Overview of Chan-Lam Coupling
ComponentDescription
ReactionCopper-catalyzed formation of C-N and C-O bonds. organic-chemistry.org
SubstratesBoronic acids coupled with amines, alcohols, amides, etc. organic-chemistry.orgalfa-chemistry.com
AdvantagesMild conditions (room temperature, open to air), uses inexpensive copper catalyst. wikipedia.orgalfa-chemistry.com
MechanismProceeds through a Cu(III) intermediate followed by reductive elimination. wikipedia.org
Alkyl VariantsMethods exist for the amination of alkylboronic esters. chemrxiv.org

Deoxygenative C–N Coupling with Nitroarenes

The deoxygenative C–N coupling of nitroarenes with boronic acids presents a direct method for synthesizing diarylamines and related structures from readily available starting materials. nih.govmit.edu This transformation avoids the pre-reduction of the nitro group to an amine, which is typically required for traditional cross-coupling reactions. nih.gov

One approach involves a phosphine-mediated reductive coupling. It has been shown that an inexpensive commercial phosphine, triethylphosphine, can drive the deoxygenative coupling of nitroarenes and boronic acids without the need for a transition metal catalyst. nih.govmit.edu In a specific example demonstrating the methodology, 4-(benzyloxy)phenylboronic acid was successfully coupled with nitrobenzene (B124822) to produce 4-(benzyloxy)-N-phenylaniline in 69% yield. nih.govmit.edu While this example uses an arylboronic acid, the method's scope has been tested with alkylboronic acids, though it was noted that coupling with tert-butylboronic acid proved challenging, indicating that the reactivity of alkylboronic acids in this system requires further optimization. nih.gov

Catalytic versions of this reaction have also been developed. A main group-catalyzed method using a small-ring organophosphorus catalyst and a hydrosilane as the terminal reductant effectively couples nitroarenes and boronic acids. nih.gov Mechanistic studies suggest the reaction proceeds through the formation of an arylnitrene, which is then trapped by the boronic acid. mit.edu Additionally, a copper-catalyzed variant has been reported that uses phenylsilane (B129415) as the reductant. nih.gov This copper system tolerates a wide range of functional groups on both the nitroarene and the aryl boronic acid. nih.gov Mechanistic work established that the reaction proceeds via a nitrosoarene intermediate, with copper catalyzing both the deoxygenation step and the subsequent C–N bond formation with the boronic acid. nih.gov

Alkylation Reactions Utilizing Boronic Acids

Alkylboronic acids, including this compound, are increasingly used as alkyl radical precursors for various alkylation reactions, overcoming their traditionally high oxidation potentials. nih.govsemanticscholar.org Photoredox catalysis has been instrumental in unlocking this reactivity under mild conditions. nih.govsemanticscholar.org

A recently developed method uses a simple inorganic salt, K₃PO₄, to activate alkylboronic acids toward oxidation. nih.govsemanticscholar.org It is proposed that K₃PO₄ interacts with the vacant p-orbital of the boronic acid, lowering its oxidation potential and enabling the generation of an alkyl radical upon irradiation with visible light in the presence of a suitable photocatalyst. nih.govsemanticscholar.org This strategy has been successfully applied to the defluorinative alkylation of trifluoromethyl alkenes and the functionalization of other electron-deficient olefins. nih.gov The method shows good functional group tolerance and can be used for a variety of transformations, including direct C–B chlorination, cyanation, vinylation, and alkynylation. nih.govsemanticscholar.org

Another visible-light-catalyzed alkylation reaction involves the coupling of alkylboronic acids with aromatic enol acetates to synthesize α-alkyl ketones. researchgate.net For example, cyclohexylboronic acid was successfully coupled with 1-(4-(benzyloxy)phenyl)vinyl acetate, demonstrating the viability of using alkylboronic acids in this transformation. researchgate.net Furthermore, photoredox-mediated Minisci C–H alkylation allows for the direct installation of primary and secondary alkyl groups from boronic acids onto N-heteroarenes, offering a powerful tool for late-stage functionalization. semanticscholar.org

Table 4: Photoredox-Catalyzed Alkylation Reactions Using Alkylboronic Acids
Reaction TypeKey ReagentsProductReference
Defluorinative AlkylationAlkylboronic acid, K₃PO₄, Ir photocatalyst, Blue LEDAlkyl-substituted difluoroalkene nih.govsemanticscholar.org
Alkylation of Enol AcetatesAlkylboronic acid, Visible light photocatalystα-Alkyl ketone researchgate.net
Minisci C–H AlkylationAlkylboronic acid, Ru photocatalyst, AcetoxybenziodoxoleAlkyl-substituted N-heteroarene semanticscholar.org

Amidation Reactions and Boron Catalysis

Boronic acids are effective Lewis acid catalysts for the direct dehydrative condensation of carboxylic acids and amines to form amides. jimcontent.com This method is an atom-economical alternative to traditional amide bond formation, which often requires stoichiometric activating agents and generates significant waste. luxembourg-bio.com Boron-based catalysts, including this compound, are attractive because they are generally water-stable and can promote the reaction under relatively mild conditions, often tolerating acid-labile functional groups. jimcontent.comucl.ac.uk

The catalytic activity of boronic acids in amidation has been extensively studied. Early work by Yamamoto showed that electron-poor arylboronic acids, such as 3,4,5-trifluorobenzeneboronic acid, were effective catalysts. ucl.ac.uk Subsequent research has shown that primary alkylboronic acids, such as methylboronic acid and butylboronic acid, can be highly active catalysts for the dehydrative amide condensation, particularly with α-hydroxycarboxylic acids, with activity surpassing that of many arylboronic acids. nih.gov

Mechanistic investigations have revealed a complex interplay between the boronic acid, the amine, and the carboxylic acid. nih.gov It is proposed that the reaction involves the formation of various boron-containing intermediates. nih.gov While an early proposed mechanism involved the nucleophilic attack of an amine on a monomeric acyloxyboron species, recent studies suggest alternative pathways may be lower in energy. rsc.org These newer proposed mechanisms involve the formation of dimeric B–X–B (where X = O or NR) motifs that activate the carboxylic acid while simultaneously coordinating the amine for delivery to the carbonyl group. nih.govrsc.org It has been established that at least three free coordination sites on the boron atom are necessary for catalytic activity. nih.govrsc.org

The choice of catalyst can be critical, especially for challenging substrates like poorly nucleophilic amines or electron-deficient carboxylic acids. researchgate.netchemrxiv.org While simple boronic acids may be inactive for certain substrate pairs, borate (B1201080) esters have been shown to be highly effective catalysts for a wide range of challenging amidation reactions. researchgate.netchemrxiv.org

Lewis Acidity and Boronate Ester Formation in Reaction Mechanisms

The reactivity of this compound, like all boronic acids, is fundamentally governed by the Lewis acidic nature of its boron atom. A Lewis acid is defined as an electron-pair acceptor. In boronic acids, the boron atom is trigonal planar and possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base (an electron-pair donor). This inherent Lewis acidity is the cornerstone of its primary reaction pathways, most notably the formation of boronate esters. unlp.edu.aracademie-sciences.fr

The interaction with Lewis bases, particularly diols, to form cyclic boronate esters is a rapid and reversible reaction that is central to the mechanistic function of this compound in organic synthesis. researchgate.net This transformation is not merely a protection strategy but a critical activation step that modulates the electronic environment of the boron center, thereby influencing its reactivity in subsequent transformations such as cross-coupling reactions.

Mechanistic Pathway of Boronate Ester Formation

The formation of a boronate ester from a boronic acid and a diol proceeds through a Lewis acid-base adduct intermediate. The oxygen atom of a hydroxyl group in the diol acts as a Lewis base, donating a lone pair of electrons to the empty p-orbital of the Lewis acidic boron atom of this compound. This initial coordination step forms a tetracoordinate boron species. Subsequent proton transfer and elimination of two molecules of water result in the formation of a stable five- or six-membered cyclic boronate ester. researchgate.net The general mechanism is illustrated with a generic diol below.

General Reaction Scheme: R-B(OH)₂ + HO-X-OH ⇌ R-B(O-X-O) + 2H₂O (where R = 4-(benzyloxy)butyl and HO-X-OH is a diol like pinacol (B44631) or neopentyl glycol)

This equilibrium is a key feature. In many synthetic applications, the boronic acid is converted to a more stable and easily handled boronate ester, such as the pinacol ester, prior to its use in a reaction.

The Role of Boronate Esters in Suzuki-Miyaura Cross-Coupling

In modern synthetic chemistry, alkylboronic acids are frequently used in the form of their boronate esters, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov The structure of the diol used to form the ester has a significant impact on reaction efficiency, yield, and selectivity. Mechanistic studies have revealed that the boronate ester is a key player in the transmetalation step of the catalytic cycle. nih.govacs.org

Research into B-alkyl Suzuki-Miyaura cross-coupling highlights the superior performance of neopentyl glycol boronic esters. In a comparative study, the cross-coupling of various aryl halides with alkylboronic esters showed that neopentyldiol esters often lead to faster reactions and higher yields compared to other types of esters. nih.gov This is attributed to the specific electronic and steric properties conferred by the neopentyl glycol backbone.

EntryBoronic Ester TypeCoupling Partner (Aryl Bromide)Yield (%)Reaction Time (min)Linear/Branched RatioReference
1n-Butyl neopentyldiol boronate ester4-Bromotoluene8620>99:1 nih.gov
2n-Butyl THF-3,4-diol boronate ester4-Bromotoluene55>1440 (stalled)- nih.gov
3n-Butyl neopentyldiol boronate esterMethyl 4-bromobenzoate8815>99:1 nih.gov
4n-Butyl neopentyldiol boronate ester4-Bromoanisole (electron-rich)68100>99:1 nih.gov

Table 1: Comparison of Boronic Ester Reactivity in Suzuki-Miyaura Cross-Coupling. Data demonstrates the enhanced reactivity of the neopentyldiol boronic ester compared to a THF-diol derived ester under specific optimized conditions. nih.gov

The mechanism of transmetalation, the transfer of the alkyl group from boron to the palladium center, is facilitated by the formation of a boronate "ate" complex. This complex results from the addition of a Lewis base (e.g., a hydroxide (B78521) or alkoxide) to the Lewis acidic boron atom of the boronate ester, forming a tetracoordinate, anionic boron species. This "ate" complex is more nucleophilic and readily engages in transmetalation with the Pd(II) complex in the catalytic cycle. acs.org The stability and reactivity of this intermediate are influenced by the structure of the boronate ester, providing another reason why the choice of diol is critical for reaction success. nih.gov

Applications of 4 Benzyloxy Butylboronic Acid As a Key Building Block in Advanced Organic Synthesis

Construction of Complex Molecular Architectures via Iterative Cross-Coupling

The structure of 4-(benzyloxy)butylboronic acid is particularly well-suited for iterative cross-coupling strategies, a powerful methodology for the systematic construction of complex organic molecules from simpler, modular building blocks. google.comgoogle.com This approach relies on the sequential execution of cross-coupling reactions, where one functional group of a bifunctional building block reacts, leaving the other available for a subsequent transformation.

A key innovation that enables the effective use of compounds like this compound in iterative cross-coupling is the use of protecting groups for the boronic acid functionality, such as N-methyliminodiacetic acid (MIDA). google.comamerigoscientific.comresearchgate.net MIDA boronates are air- and chromatography-stable, and they are unreactive under standard Suzuki-Miyaura cross-coupling conditions. amerigoscientific.com This allows for a reaction to occur at another site of the molecule without affecting the boronic ester. The MIDA group can then be cleaved under mild basic conditions to regenerate the reactive boronic acid for the next coupling step.

This iterative approach allows for the controlled, step-wise assembly of molecular chains and frameworks. For instance, a halo-substituted aryl MIDA boronate can be coupled with an organometallic reagent, followed by MIDA deprotection and a subsequent Suzuki-Miyaura coupling with a building block like this compound. This sequence can be repeated to systematically extend the molecular structure.

Table 1: Representative Iterative Cross-Coupling Strategy

Step Reactant 1 Reactant 2 Key Transformation Resulting Functionality
1 Halo-Aryl-MIDA Boronate Organometallic Reagent Cross-Coupling Aryl-Substituted MIDA Boronate
2 Aryl-Substituted MIDA Boronate Mild Base (e.g., NaHCO₃) MIDA Deprotection Aryl-Substituted Boronic Acid

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govtcichemicals.com Boronic acids have been increasingly utilized as key components in novel MCRs, acting as nucleophilic partners in reactions like the Petasis borono-Mannich reaction and Passerini-type couplings. nih.govwiley-vch.de

While direct literature examples detailing the use of this compound in MCRs are not abundant, its structural features suggest its potential applicability in such transformations. For instance, in a Petasis-type reaction, an amine, an aldehyde, and a boronic acid combine to form an α-amino acid or a β-amino alcohol. wiley-vch.de this compound could potentially serve as the boronic acid component, introducing the benzyloxybutyl moiety into the final product.

Similarly, recent advancements have shown that boronic acids can participate in Passerini-type three-component reactions with isocyanides and aldehydes to generate α-hydroxyketones. nih.gov The engagement of this compound in such a reaction would lead to the formation of a ketone with an adjacent hydroxyl group and a benzyloxybutyl group, a synthetically useful intermediate. The development of MCRs incorporating alkylboronic acids like this compound is an active area of research with the potential to provide rapid access to diverse and complex molecular scaffolds. rsc.orgbeilstein-journals.orgrsc.org

Synthetic Utility of the Benzyloxy Protecting Group and its Selective Deprotection

The benzyloxy group in this compound serves as a robust and reliable protecting group for the primary alcohol functionality. organic-chemistry.org This protection is crucial as it prevents the free hydroxyl group from interfering with the reactions of the boronic acid moiety, such as the Suzuki-Miyaura coupling. The benzyl (B1604629) ether is stable to a wide range of reaction conditions, including many basic, nucleophilic, and organometallic reagents. organic-chemistry.org

A key advantage of the benzyloxy group is the variety of methods available for its selective removal, or deprotection, to unveil the primary alcohol. organic-chemistry.org This deprotection can be strategically performed at a late stage in a synthetic sequence, providing access to a functional group that can be further elaborated.

Common methods for the deprotection of benzyl ethers include:

Catalytic Hydrogenolysis: This is one of the most common and mildest methods, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, cyclohexene, or ammonium (B1175870) formate). organic-chemistry.org This method is often highly selective and tolerant of many other functional groups.

Acidic Cleavage: Strong acids can cleave benzyl ethers, although this method is less common and limited to substrates that can tolerate acidic conditions. organic-chemistry.org

Oxidative Cleavage: In some cases, oxidizing agents can be used for deprotection. organic-chemistry.org

The choice of deprotection method depends on the other functional groups present in the molecule, allowing for orthogonal deprotection strategies in the synthesis of complex molecules.

Table 2: Common Deprotection Methods for the Benzyloxy Group

Method Reagents Conditions Key Advantages
Catalytic Hydrogenolysis Pd/C, H₂ Room temperature or slightly elevated, atmospheric or higher pressure Mild, highly selective, clean reaction
Transfer Hydrogenolysis Pd/C, Cyclohexene or Ammonium Formate Refluxing solvent (e.g., ethanol) Avoids the use of hydrogen gas

Integration into Synthetic Pathways for Diverse Organic Compounds

This compound is a valuable building block for the synthesis of a wide array of organic compounds, particularly those with biological activity. nih.gov Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the straightforward introduction of the 4-(benzyloxy)butyl chain onto aromatic and heteroaromatic rings. fujifilm.com This moiety can be a key structural element in pharmacologically active molecules.

For example, in the synthesis of enzyme inhibitors or receptor antagonists, the butyl chain can act as a flexible linker to position a key binding group, while the terminal hydroxyl group (after deprotection) can form important hydrogen bond interactions with the biological target. The synthesis of various bioactive molecules has been shown to utilize arylboronic acids with benzyloxy substituents.

A general synthetic pathway could involve the coupling of this compound with a functionalized aryl or heteroaryl halide. The resulting product can then undergo further transformations, including the deprotection of the benzyl group to reveal the primary alcohol, which can then be oxidized, esterified, or otherwise modified to achieve the final target molecule.

Table 3: Example of a Synthetic Application

Step Reaction Type Reactants Product
1 Suzuki-Miyaura Coupling This compound, 4-Bromotoluene 1-(4-(Benzyloxy)butyl)-4-methylbenzene
2 Deprotection 1-(4-(Benzyloxy)butyl)-4-methylbenzene, H₂, Pd/C 4-(p-tolyl)butan-1-ol

This versatility makes this compound a strategic choice for medicinal chemists and synthetic organic chemists aiming to construct complex and functionally diverse molecules.

Derivatization and Protection Strategies for 4 Benzyloxy Butylboronic Acid

Formation and Reactivity of Cyclic Boronate Esters (e.g., Pinacol (B44631) Boronates)

Cyclic boronate esters are the most common derivatives used to protect the boronic acid group. Among these, pinacol boronates are exceedingly popular due to their optimal balance of stability and reactivity. rsc.org

Formation: 4-(Benzyloxy)butylboronic acid can be readily converted to its corresponding pinacol ester, 2-(4-(benzyloxy)butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, through a condensation reaction with pinacol (2,3-dimethyl-2,3-butanediol). This esterification is typically achieved by heating the boronic acid and pinacol in a suitable solvent with azeotropic removal of water. Alternatively, pinacolborane (HBpin) can react with corresponding Grignard reagents at ambient temperatures to afford pinacol boronate esters in high yields. nih.gov

Reactivity and Stability: Pinacol boronates exhibit significantly enhanced stability compared to the free boronic acids. rsc.org They are generally stable to air and moisture, compatible with silica (B1680970) gel chromatography, and tolerant of many standard synthetic reagents, which simplifies purification and handling. rsc.orgbeilstein-journals.org This stability is attributed to the steric bulk of the pinacol group, which shields the Lewis acidic boron center from unwanted interactions. researchgate.net

Despite their stability, the boronic ester remains sufficiently reactive to participate directly in key reactions like the Suzuki-Miyaura cross-coupling. rsc.org However, the reactivity is attenuated compared to the free boronic acid. youtube.com Deprotection to regenerate the parent boronic acid can be challenging, often requiring acidic conditions and heating. rsc.org Milder, stepwise deprotection methods, such as conversion to a trifluoroborate salt followed by hydrolysis, have been developed to circumvent these harsh conditions. rsc.org

DerivativeFormation MethodKey Stability FeaturesReactivity ProfileDeprotection Conditions
Pinacol Boronate Ester Condensation with pinacol; Reaction of Grignard reagent with pinacolborane.Stable to air, moisture, and chromatography. rsc.orgSufficiently reactive for Suzuki-Miyaura coupling. rsc.orgOften requires acidic conditions and heat; milder stepwise methods exist. rsc.org

Utilization of MIDA Boronates as Tunable Protecting Groups and Surrogates

N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful class of protecting groups that offer exceptional stability and tunable reactivity, making them ideal for complex, multi-step syntheses. rsc.orgwvu.edu

Formation and Structure: this compound can be condensed with N-methyliminodiacetic acid (MIDA) under dehydrating conditions to form the corresponding MIDA boronate. youtube.com In this structure, the boron atom is complexed by the tridentate MIDA ligand, forming two B-O bonds and a dative B-N bond. acs.orgnih.gov This rehybridizes the boron center from sp² to a tetrahedral sp³ geometry, effectively occupying the vacant p-orbital that is central to the reactivity of boronic acids. acs.orgnih.gov

Stability and Tunable Reactivity: The resulting MIDA boronate is exceptionally stable. These compounds are typically crystalline solids that are indefinitely stable on the benchtop, compatible with chromatography, and inert to a wide range of synthetic conditions, including anhydrous cross-coupling reactions at temperatures up to 80 °C. beilstein-journals.orgrsc.orgwvu.edu This high degree of stability allows for extensive synthetic modifications on other parts of the molecule without affecting the protected boronic acid moiety. beilstein-journals.orgorganic-chemistry.org

A key feature of MIDA boronates is their controlled deprotection. The MIDA group can be easily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃ at room temperature) to release the free boronic acid in situ. rsc.orgnih.gov This "slow-release" mechanism is particularly advantageous when working with unstable boronic acids that would otherwise decompose under reaction conditions. rsc.org This strategy enables iterative cross-coupling (ICC) reactions, where sequential couplings can be performed in a controlled manner, greatly expanding the synthetic utility of boronic acid building blocks. youtube.comwvu.edu

Protecting GroupStructureKey Stability FeaturesDeprotection ConditionsKey Application
MIDA Boronate Tetrahedral, sp³-hybridized boron center. acs.orgnih.govBench-top stable, compatible with chromatography, unreactive in anhydrous cross-coupling. rsc.orgwvu.eduMild aqueous base (e.g., NaOH, NaHCO₃) at room temperature. nih.govIterative Cross-Coupling (ICC), synthesis with unstable boronic acids. wvu.edu

Other Protecting Group Approaches for the Boronic Acid Moiety

While pinacol and MIDA esters are the most prominent, other protecting groups have been developed, each offering a unique stability profile that can be advantageous in specific synthetic contexts. rsc.orgresearchgate.net

1,8-Diaminonaphthalene (B57835) (dan) Boronamides: Protection with 1,8-diaminonaphthalene yields a neutral, sp²-hybridized boron species. acs.org The lone pairs of the nitrogen atoms donate electron density to the boron's empty p-orbital, reducing its Lewis acidity and reactivity. researchgate.netacs.org R-B(dan) derivatives are very stable under a wide range of conditions, including basic media where MIDA esters might be cleaved. rsc.orgacs.org Deprotection is readily achieved under mild acidic hydrolysis. rsc.orgacs.org

Trifluoroborate Salts (R-BF₃K): Boronic acids react with KHF₂ to form highly stable potassium trifluoroborate salts. These salts are often crystalline solids but are generally incompatible with chromatography, which can limit their use in multi-step synthesis. researchgate.net They are stable in acidic media but can be hydrolyzed under basic conditions to release the boronic acid for subsequent reactions. acs.org

Bis(2-hydroxybenzyl)methylamine (BOMA) Boronates: Similar to MIDA, the BOMA ligand forms a tridentate complex with the boronic acid. However, BOMA boronates are deprotected under acidic conditions, offering an orthogonal deprotection strategy to the base-labile MIDA boronates. They show considerable stability in both aqueous acid and base. libretexts.org

Protecting GroupKey FeatureStability ProfileDeprotection
1,8-Diaminonaphthalene (dan) Neutral, sp²-hybridized boron. acs.orgStable in basic media. acs.orgMild acidic conditions. rsc.org
Trifluoroborate (BF₃K) Anionic salt.Stable in acidic media; incompatible with chromatography. researchgate.netacs.orgBasic or acidic conditions.
BOMA Tridentate ONO ligand.Stable in aqueous acid and base. libretexts.orgOrganic acids. libretexts.org

Functionalization of the Butyl Chain and Benzyloxy Moiety

With the boronic acid moiety appropriately protected, particularly as a robust MIDA or pinacol ester, subsequent functionalization can be directed toward the alkyl chain or the benzyloxy group.

Functionalization of the Butyl Chain: The C-B bond of the protected this compound can be stereospecifically transformed into a variety of other functional groups. These transformations often involve the formation of a boronate "ate" complex by adding a nucleophile to the boron center, followed by migration of the alkyl group. rsc.org

Oxidation: The most common functionalization is the oxidation of the C-B bond to a C-O bond, yielding the corresponding alcohol, 4-(benzyloxy)butan-1-ol. This is typically achieved with basic hydrogen peroxide (e.g., H₂O₂/NaOH) and proceeds with retention of configuration. rsc.orgyoutube.com

Amination: The alkylboronic ester can be converted into a primary amine via reaction with chloramine (B81541) or hydroxylamine-O-sulfonic acid. youtube.com More modern methods involve reaction with lithiated alkoxyamines, which can also proceed with complete retention of stereoconfiguration. rsc.org

Halogenation: The C-B bond can be converted to a C-X bond (X = Br, I). For instance, treatment of a boronate complex with iodine or bromine can yield the corresponding alkyl halide. wvu.edu

Homologation: The butyl chain can be extended by one carbon through reaction with a chloromethyl)lithium, inserting a CH₂ group into the C-B bond. rsc.org

Radical Reactions: Recent advances have shown that alkylboronic acids and esters can serve as precursors to alkyl radicals under photoredox conditions. rsc.orgnih.gov This allows for deboronative functionalizations such as Michael additions and Minisci reactions, opening pathways to more complex structures. rsc.org

Functionalization of the Benzyloxy Moiety: The benzyloxy group serves as a protecting group for the terminal hydroxyl of the butyl chain.

Deprotection (Cleavage): The most common reaction involving this moiety is its removal to unmask the alcohol. Catalytic hydrogenolysis (H₂, Pd/C) is a very mild and efficient method for cleaving benzyl (B1604629) ethers, producing toluene (B28343) as an easily removable byproduct. youtube.com This method is compatible with ester groups and boronic esters. stackexchange.com Alternatively, Lewis acids such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can selectively cleave benzyl ethers under mild conditions, tolerating a wide range of other functional groups. organic-chemistry.org

Aromatic Substitution: The phenyl ring of the benzyloxy group is susceptible to electrophilic aromatic substitution, although reaction conditions must be chosen carefully to be compatible with the protected boronic acid.

Role in Catalysis and Novel Method Development

4-(Benzyloxy)butylboronic Acid as a Potential Organocatalyst

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, has gained significant traction as a powerful tool in synthetic chemistry. Boronic acids, in particular, have been identified as effective organocatalysts for a range of reactions, most notably in the formation of amide bonds.

The direct formation of amide bonds from carboxylic acids and amines is a fundamentally important transformation in organic synthesis, with broad applications in the pharmaceutical and materials sciences. Traditionally, this reaction requires stoichiometric activating agents, which generate significant waste. Boronic acid catalysis offers a greener and more atom-economical alternative. The catalytic cycle is generally understood to involve the activation of the carboxylic acid by the boronic acid. This proceeds through the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine.

While arylboronic acids have been more extensively studied in this capacity, research has shown that alkylboronic acids can also be effective catalysts, particularly for the amidation of α-hydroxycarboxylic acids. rsc.org It is postulated that electron-rich alkylboronic acids are less prone to forming inactive catalyst species compared to their electron-deficient aryl counterparts, which can lead to higher catalytic efficiency in certain contexts. rsc.org

In the case of this compound, its potential as a catalyst for amide bond formation would be predicated on this general mechanism. The Lewis acidic boron center would coordinate with the carboxylic acid, facilitating the subsequent reaction with an amine. The presence of the flexible butyl chain and the benzyloxy group may influence its solubility and interaction with substrates, potentially offering advantages in specific solvent systems or with particular substrate classes.

A proposed general mechanism for boronic acid-catalyzed amide formation is presented below:

StepDescriptionIntermediate
1 The boronic acid reacts with a carboxylic acid in an equilibrium step to form a mono(acyloxy)boronic acid intermediate and water. The removal of water is often crucial to drive the reaction forward. researchgate.netR-COOH + R'-B(OH)₂ ⇌ R-COOB(OH)R' + H₂O
2 The amine then attacks the carbonyl carbon of the activated acyl group in the intermediate.R-COOB(OH)R' + R''-NH₂ → [Tetrahedral Intermediate]
3 The tetrahedral intermediate collapses to form the amide bond and regenerate the boronic acid catalyst. researchgate.net[Tetrahedral Intermediate] → R-CONHR'' + R'-B(OH)₂

This interactive table outlines the generally accepted steps in boronic acid-catalyzed amide bond formation.

The catalytic efficiency of boronic acids is intricately linked to the steric and electronic properties of the organic substituent attached to the boron atom. nih.govrsc.org

Electronic Effects: The Lewis acidity of the boron atom is a key determinant of its catalytic activity. Electron-withdrawing groups on the organic moiety enhance the Lewis acidity of the boron, which can lead to stronger activation of the carboxylic acid. Conversely, electron-donating groups decrease Lewis acidity. Arylboronic acids are generally more acidic than alkylboronic acids. nih.gov The benzyloxybutyl group in this compound is primarily an electron-donating alkyl group, which would suggest a lower intrinsic Lewis acidity compared to arylboronic acids. However, the presence of the ether oxygen might have a subtle influence on the electronic environment of the boron atom.

Steric Effects: The steric bulk of the substituents on the boronic acid can influence the rate of catalyst turnover and substrate accessibility. While excessive steric hindrance can impede the formation of the active catalytic species, some degree of steric bulk can be beneficial. For instance, in certain arylboronic acid catalysts, ortho-substituents have been shown to enhance catalytic activity. acs.org The benzyloxybutyl group of this compound is relatively large and flexible. This could influence the catalyst's interaction with substrates and the stability of reaction intermediates. The conformational flexibility of the butyl chain might allow the catalyst to adapt to different substrate geometries.

A comparative overview of how different substituent types on boronic acids can affect their catalytic properties is provided in the table below.

Substituent TypeGeneral Electronic EffectGeneral Steric EffectImpact on Lewis AcidityPotential Impact on Catalytic Activity
Electron-withdrawing aryl -I, -MModerate to HighIncreaseCan enhance carboxylic acid activation but may also lead to catalyst inhibition. researchgate.net
Electron-donating aryl +I, +MModerate to HighDecreaseGenerally lower activity than electron-withdrawing arylboronic acids.
Unsubstituted alkyl +ILow to ModerateDecreaseCan be effective, particularly with specific substrate classes like α-hydroxy acids. rsc.org
Functionalized alkyl (e.g., benzyloxybutyl) +I (dominant)HighDecreaseThe interplay of steric bulk and the potential for secondary interactions from the ether linkage could lead to unique catalytic behavior.

This interactive table provides a generalized summary of the influence of different substituents on the properties of boronic acid catalysts.

Ligand Design and Coordination Chemistry for Transition Metal Catalysis

Beyond their role as organocatalysts, boronic acids and their derivatives can serve as ligands for transition metals, enabling the development of novel catalytic systems. nih.gov The coordination chemistry of transition metals is vast, with the nature of the ligands playing a crucial role in determining the reactivity and selectivity of the metal center. libretexts.org

Boronic acids can coordinate to transition metals through their hydroxyl groups, or they can be transformed into boryl ligands that form direct boron-metal bonds. researchgate.net The organic substituent on the boron atom can be tailored to fine-tune the steric and electronic properties of the resulting metal complex.

In the context of this compound, the molecule could potentially act as a ligand for various transition metals. The hydroxyl groups on the boron can bind to a metal center, and the benzyloxy group could offer secondary coordination possibilities through the ether oxygen or the phenyl ring, potentially leading to the formation of chelate complexes. The flexibility of the butyl chain could also be a factor in the geometry of the resulting coordination complex. While specific examples of this compound as a ligand in transition metal catalysis are not documented in the literature, the principles of boronic acid coordination chemistry suggest its potential in this area. The development of such complexes could lead to new catalysts for a variety of transformations, including cross-coupling reactions and C-H functionalization. mdpi.comrsc.org

Development of New Synthetic Methodologies Promoted by Boron Compounds

The unique reactivity of boron compounds, including alkylboronic acids, has spurred the development of novel synthetic methodologies. cuny.edu These methods often leverage the ability of boron to act as a transient activating or directing group, or to participate in radical processes.

For example, recent research has demonstrated that alkylboronic acids can serve as precursors to alkyl radicals under photoredox catalysis conditions. nih.gov This opens up new avenues for the formation of C-C and C-heteroatom bonds. In such a scenario, this compound could potentially be used to generate a 4-(benzyloxy)butyl radical, which could then participate in a variety of synthetic transformations.

Furthermore, the use of boronic acids in copper-catalyzed reactions, such as the amidation of alkylboronic esters, highlights another area of methodological development. nih.gov While this particular example uses boronic esters, it underscores the utility of alkylboron compounds in transition metal-catalyzed processes for constructing important chemical bonds. The development of new synthetic methods often involves the integration of boronic acid chemistry with other catalytic processes, leading to tandem or sequential reactions that can build molecular complexity rapidly and efficiently. cuny.edu

The following table summarizes some emerging areas in synthetic methodology where alkylboron compounds are playing a key role.

Synthetic MethodologyRole of Alkylboron CompoundPotential Application of this compound
Photoredox-Catalyzed Alkylation Precursor to alkyl radicals for C-C and C-heteroatom bond formation. nih.govrsc.orgGeneration of the 4-(benzyloxy)butyl radical for subsequent coupling reactions.
Copper-Catalyzed C-N Bond Formation Substrate (as boronic ester) for amidation and amination reactions. nih.govnih.govAs a precursor to the corresponding boronic ester for use in copper-catalyzed amidation.
Suzuki-Miyaura Cross-Coupling Coupling partner for the formation of C(sp³)-C(sp²) bonds. mdpi.comAs a coupling partner with aryl or vinyl halides to form more complex molecules.

This interactive table highlights some of the developing areas in synthetic chemistry that utilize alkylboron reagents.

Advanced Spectroscopic and Computational Analysis of 4 Benzyloxy Butylboronic Acid Derivatives

Elucidation of Reaction Mechanisms via Spectroscopic Techniques (e.g., ¹¹B NMR, X-ray Crystallography)

Spectroscopic techniques are indispensable tools for elucidating the intricate mechanisms of reactions involving boronic acid derivatives. In particular, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography offer detailed information at the molecular level.

¹¹B NMR Spectroscopy is highly effective for probing the local environment of the boron atom. researchgate.net As boron has two NMR-active isotopes, ¹⁰B and ¹¹B, the latter is more commonly used due to its higher natural abundance and smaller nuclear quadrupole moment. nih.gov This technique is particularly useful for monitoring changes in the coordination and hybridization state of the boron center during a reaction. researchgate.net For instance, the transformation of the trigonal planar sp²-hybridized boronic acid to a tetrahedral sp³-hybridized boronate ester upon reaction with a diol can be readily observed by a characteristic upfield shift in the ¹¹B NMR spectrum. nsf.gov This method is also a convenient tool for monitoring the interconnected phenomena of acidity and binding, as the pKa of boronic acids can change in the presence of diols. nsf.gov

Table 1: Representative ¹¹B NMR Chemical Shifts for Boron Species.
Boron SpeciesHybridizationTypical ¹¹B Chemical Shift (ppm)Reference
Trigonal Boronic Acid (RB(OH)₂)sp²δ 27–33 nih.gov
Tetrahedral Boronate Anion ([RB(OH)₃]⁻)sp³δ 3–9 nih.gov
Trigonal Boronic Ester (RB(OR')₂)sp²δ 20–30 nih.gov
Tetrahedral Boronate Estersp³δ 5–15 nsf.gov

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental studies, offering predictive insights and detailed mechanistic interpretations that are often difficult to obtain through experimentation alone.

DFT calculations are widely employed to predict the reactivity of boronic acids and the selectivity of their reactions. By calculating the energies of reactants, products, and potential intermediates, researchers can forecast the thermodynamic feasibility of different reaction pathways. For example, computational models have been developed to predict the rate of protodeboronation, a common side reaction for boronic acids, which can assist chemists in planning reactions to minimize this degradation pathway. acs.orgnih.gov The nucleophilicity of boronic acids, a key factor in their reactivity in cross-coupling reactions, can also be characterized computationally. researchgate.net These predictive models help in the rational design of derivatives of 4-(benzyloxy)butylboronic acid with enhanced stability and desired reactivity profiles.

One of the most significant contributions of DFT is its ability to map out the entire energy profile of a reaction, including the characterization of transient intermediates and high-energy transition states. acs.orgresearchgate.net For cornerstone reactions like the Suzuki-Miyaura coupling, DFT studies have been instrumental in elucidating the detailed mechanisms of the oxidative addition, transmetalation, and reductive elimination steps. acs.orgnih.gov By modeling the geometries and energies of transition states, activation energy barriers can be calculated, providing a quantitative understanding of reaction rates. nih.gov This knowledge is crucial for optimizing reaction conditions, such as catalyst, ligand, and solvent choice, for the synthesis of complex molecules derived from this compound.

Table 2: Example of DFT-Calculated Parameters for a Model Suzuki-Miyaura Reaction Step.
Reaction StepSpeciesRelative Energy (kcal/mol)Key Finding
Oxidative AdditionIntermediate-10.5Exergonic formation of the Pd(II) complex
Transition State+15.2Activation barrier for C-Br bond cleavage
TransmetalationTransition State+18.9Rate-determining step in some systems
Reductive EliminationTransition State+12.7Barrier to C-C bond formation

Note: Data is illustrative and based on model systems from DFT studies of Suzuki-Miyaura reactions. acs.orgnih.gov

Beyond covalent bond formation, non-covalent interactions play a critical role in the structure and properties of molecular solids and in molecular recognition processes. mdpi.com DFT calculations can quantify the strength and nature of these interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. rsc.org When combined with solid-state structural data from X-ray crystallography, these analyses provide a complete picture of the forces governing the crystal packing of this compound derivatives. wiley-vch.demdpi.com Understanding these intermolecular forces is essential for crystal engineering, which aims to design materials with specific physical properties.

Application of Advanced Analytical Techniques for Process Monitoring in Complex Syntheses

The transition of synthetic procedures from the laboratory to industrial-scale production requires robust and efficient analytical methods for real-time process monitoring. For complex syntheses involving this compound, advanced techniques are employed to ensure reaction completion, quantify reactants and products, and identify impurities.

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful tool for this purpose. rsc.org It offers high-throughput analysis with excellent separation efficiency and sensitivity. A key challenge in the analysis of boronic acids is their tendency to dehydrate, forming cyclic boroxine (B1236090) anhydrides. rsc.org Optimized UPLC-MS methods can analyze boronic acids directly without pre-derivatization, providing rapid and accurate quantification for reaction monitoring in applications like Suzuki coupling reactions. rsc.org These techniques are vital for process optimization, ensuring high yield and purity of the final product.

Future Research Directions and Untapped Potentials

Development of Enantioselective Transformations Involving 4-(Benzyloxy)butylboronic Acid

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. While boronic acids are staples of C-C bond formation, achieving high enantioselectivity in reactions involving alkylboronic acids like this compound remains a fertile ground for research.

Future work will likely focus on adapting and optimizing existing asymmetric catalytic systems for this specific substrate. Key strategies include:

Chiral Ligand Development: The design of novel chiral ligands for transition metal catalysts (e.g., palladium, copper, nickel) is crucial. These ligands can create a chiral environment around the metal center, influencing the facial selectivity of migratory insertion or transmetalation steps in cross-coupling reactions.

Asymmetric Allylboration: The allylboration of carbonyls and imines is a powerful method for creating stereocenters. acs.orguniv-rennes.fr While not directly applicable to a butylboronic acid, research into analogous enantioselective 1,2-additions of alkylboronic acids to aldehydes and ketones, promoted by chiral catalysts, could unlock new pathways to chiral alcohols. Chiral oxazaborolidinium ions (COBIs), for instance, have proven to be highly efficient Lewis acid catalysts for a variety of asymmetric transformations involving carbonyl compounds. sigmaaldrich.com

Desymmetrization Reactions: Prochiral molecules containing two identical functional groups could be desymmetrized using this compound in the presence of a chiral catalyst, creating a single enantiomer of a more complex product. nih.govnih.gov

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems. Research into chiral Brønsted acids or bifunctional organocatalysts that can activate this compound or its reaction partner could lead to new enantioselective C-C bond-forming reactions. beilstein-journals.orgnih.gov

The successful development of these enantioselective transformations would significantly elevate the value of this compound, transforming it from a simple linker into a tool for constructing complex, stereochemically defined molecules.

Exploration of Novel Reaction Manifolds Beyond Established Coupling Reactions

The vast majority of applications for boronic acids, including this compound, are in Suzuki-Miyaura cross-coupling reactions. rsc.orgmdpi.com While immensely powerful, this focus overlooks a wide range of other transformations where the unique reactivity of the C-B bond can be exploited.

Future research should aim to broaden the reaction scope of this compound:

C-Heteroatom Bond Formation: The Chan-Lam coupling reaction allows for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using copper catalysts. wikipedia.org Applying this methodology to this compound would provide direct access to alkylated amines, phenols, and ethers, which are common motifs in bioactive molecules.

Petasis (Borono-Mannich) Reaction: This multicomponent reaction combines a boronic acid, an amine, and a carbonyl compound to form α-amino acids. Exploring the viability of this compound in this reaction could yield novel, non-proteinogenic amino acids with a protected hydroxyl functionality. wikipedia.orgmdpi.com

Photoredox and Electrochemical Catalysis: These emerging fields use light or electricity to drive chemical reactions under mild conditions. rsc.org Integrating this compound into photoredox-mediated C(sp³)–C(sp²) coupling or electrochemical borylation and transformation reactions could provide access to new reaction pathways that are inaccessible with traditional thermal methods. beilstein-journals.orgrsc.org

Radical Reactions: Boronic acids and their derivatives can serve as precursors to alkyl radicals. Developing methods for the controlled generation of a 4-(benzyloxy)butyl radical from the corresponding boronic acid would enable its use in radical addition and conjugate addition reactions, expanding its synthetic utility.

The following table summarizes potential novel reactions for this compound:

Reaction TypeCoupling PartnersBond FormedPotential Product
Chan-Lam CouplingAmines (R₂NH), Alcohols (ROH)C-N, C-OAlkylated amines and ethers
Petasis ReactionAmine, Carbonyl (e.g., Glyoxylic acid)C-C, C-Nα-Amino acids
Photoredox CouplingAryl Halides, AlkenesC(sp³)-C(sp²), C(sp³)-C(sp³)Functionalized alkylarenes and alkanes
ElectrosynthesisVariousC-C, C-HeteroatomDiverse functionalized molecules

By moving beyond the Suzuki-Miyaura paradigm, chemists can unlock new synthetic possibilities and leverage the unique structural features of this compound in unprecedented ways.

Green Chemistry Approaches in the Synthesis and Application of Boronic Acids

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategy. Boronic acids are generally considered favorable from a green chemistry perspective due to their stability, low toxicity, and the fact that their primary byproduct, boric acid, is environmentally benign. nih.gov

Future research will likely focus on enhancing the "green" profile of syntheses involving this compound in two main areas:

Sustainable Synthesis of the Reagent: Traditional syntheses of boronic acids often involve organolithium or Grignard reagents, which require anhydrous solvents and present safety challenges. Future efforts will target more sustainable routes, such as:

Catalytic C-H Borylation: Direct, transition-metal-catalyzed borylation of C-H bonds is a highly atom-economical method for installing a boronic ester group, which can then be hydrolyzed. Applying this to a suitable precursor could provide a greener route to this compound.

Metal-Free Borylation: The development of metal-free catalytic borylation methods, for example using Lewis bases to activate diboron (B99234) reagents, offers a more sustainable alternative to transition-metal catalysis. nih.gov

Electrochemical Synthesis: Electrochemical methods can provide a powerful and environmentally friendly way to synthesize organoboron compounds, often avoiding harsh reagents. rsc.org

Greener Applications:

Aqueous Phase Catalysis: Expanding the scope of reactions, such as Suzuki-Miyaura coupling, to be performed in water or aqueous ethanol (B145695) would significantly reduce the reliance on volatile organic solvents. researchgate.net

Catalyst Efficiency: Research into more active catalysts that can be used at very low loadings (parts per million) minimizes metal waste.

Transition-Metal-Free Coupling: Exploring novel activation methods that bypass the need for transition metals altogether represents a significant goal for sustainable chemistry. nih.gov

By focusing on both the production and application phases, the lifecycle of this compound can be made more aligned with the principles of sustainability.

Design of Next-Generation Boronic Acid Reagents with Enhanced Reactivity and Selectivity

While free boronic acids are versatile, they can be sensitive to certain reaction conditions and can undergo side reactions like protodeboronation or trimerization. wikipedia.org To overcome these limitations, a new generation of boronic acid surrogates has been developed, offering enhanced stability, reactivity, and compatibility with a wider range of functional groups.

The future application of this compound will undoubtedly involve its conversion into these more advanced reagents:

Organotrifluoroborates (R-BF₃K): Potassium alkyltrifluoroborates are highly stable, crystalline solids that are resistant to air and moisture. They serve as excellent slow-release sources of the corresponding boronic acid under reaction conditions, often leading to higher yields and cleaner reactions. Preparing the potassium trifluoroborate salt of this compound would enhance its shelf-life and handling properties.

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable protecting groups for boronic acids. mdpi.comrsc.org They are robust enough to withstand a wide variety of reaction conditions (e.g., strong oxidation, organometallic reagents) that would destroy a free boronic acid. The boronic acid can be readily unmasked when needed using a simple aqueous base. This stability has enabled the development of iterative cross-coupling , a powerful strategy for the controlled, sequential assembly of complex molecules, analogous to solid-phase peptide synthesis. core.ac.uk

The conversion of this compound into its MIDA boronate ester would be a transformative step, allowing its incorporation into automated synthesis platforms and the construction of complex natural products and pharmaceuticals.

The table below compares the properties of different boronic acid formats:

Reagent TypeStabilityHandlingKey Advantage
Free Boronic AcidModerate; prone to dehydration/trimerizationCrystalline solidReadily available, widely used
OrganotrifluoroborateHigh; air and moisture stableCrystalline solidSlow release, improved stability
MIDA BoronateVery high; compatible with harsh reagentsCrystalline solidEnables iterative cross-coupling

By embracing these advanced reagent formats, the full synthetic power of the 4-(benzyloxy)butyl structural unit can be harnessed for the challenges of modern organic synthesis.

Q & A

Q. Basic

  • ¹H/¹³C NMR: Confirm benzyloxy (δ 4.5–5.0 ppm) and butyl chain signals (δ 1.3–1.7 ppm).
  • ¹¹B NMR: Detect characteristic boronic acid peaks (δ 28–32 ppm).
  • HPLC/GC-MS: Assess purity (>97% by area normalization) using C18 columns (acetonitrile/water mobile phase) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (exact mass ~208.12 g/mol) .

How has this compound been utilized in developing novel pharmaceutical compounds?

Advanced
This compound serves as a key intermediate in synthesizing bioactive molecules. For example:

  • Anticancer Agents: Incorporation into kinase inhibitors via Suzuki coupling, leveraging the benzyloxy group for hydrophobic target binding.
  • Antibacterial Derivatives: Functionalization at the boronic acid site to create β-lactamase inhibitors.
  • Patent Applications: Hyundai Pharm Co. recently patented derivatives of 4-(benzyloxy)phenyl compounds for metabolic disease modulation, highlighting its versatility in medicinal chemistry .

What experimental controls are essential when studying the reactivity of this compound in aqueous media?

Q. Advanced

  • pH Control: Maintain buffered conditions (pH 7–9) to prevent boronic acid dehydration to boroxines.
  • Oxygen Exclusion: Use degassed solvents and Schlenk techniques to avoid oxidation.
  • Competitive Experiments: Include aryl halides with varying electronic profiles (e.g., electron-deficient vs. rich) to assess coupling efficiency.
  • Blank Reactions: Omit the catalyst to confirm no background reactivity .

How can researchers mitigate byproduct formation in esterification reactions involving this compound?

Q. Advanced

  • Catalyst Screening: Test Pd(OAc)₂ with bulky ligands (e.g., SPhos) to suppress protodeboronation.
  • Solvent Optimization: Use mixed solvents (e.g., toluene/ethanol 3:1) to balance solubility and reactivity.
  • Temperature Gradients: Lower reaction temperatures (40–60°C) reduce side reactions while maintaining reasonable kinetics.
  • In Situ Monitoring: Employ TLC or inline IR to terminate reactions at optimal conversion (85–90%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.